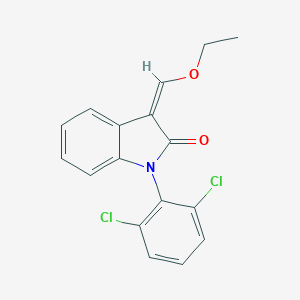
1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one, also known as SU5416, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound belongs to the family of indolinone compounds and is known to selectively inhibit the activity of vascular endothelial growth factor (VEGF) receptors.
Wirkmechanismus
1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one selectively inhibits the activity of VEGF receptors, which are essential for the formation of new blood vessels. By inhibiting the activity of VEGF receptors, this compound prevents the formation of new blood vessels, which in turn inhibits tumor growth and metastasis. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It inhibits the activity of VEGF receptors, which leads to the inhibition of angiogenesis, or the formation of new blood vessels. In addition, this compound has been shown to induce apoptosis in cancer cells. Furthermore, this compound has been shown to inhibit the activity of several other kinases, including platelet-derived growth factor receptor (PDGFR) and fibroblast growth factor receptor (FGFR).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one in lab experiments is its specificity for VEGF receptors. This allows researchers to selectively inhibit the activity of VEGF receptors without affecting other kinases. In addition, this compound has been extensively studied and its mechanism of action is well understood. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in some experimental setups.
Zukünftige Richtungen
There are several future directions for the study of 1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one. One direction is to explore its potential use in combination with other anti-cancer drugs. Another direction is to study the effects of this compound on the immune system, as it has been shown to affect the activity of immune cells. Furthermore, the development of more soluble derivatives of this compound could improve its effectiveness in lab experiments and potential use as an anti-cancer drug.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It selectively inhibits the activity of VEGF receptors, which leads to the inhibition of angiogenesis and the induction of apoptosis in cancer cells. While this compound has several advantages for lab experiments, its low solubility in water can be a limitation. Nonetheless, there are several future directions for the study of this compound, including its potential use in combination with other anti-cancer drugs and the development of more soluble derivatives.
Synthesemethoden
The synthesis of 1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one involves several steps, including the condensation of 2,6-dichloroaniline with ethyl glyoxalate, followed by the reduction of the intermediate with sodium borohydride. The resulting product is then subjected to cyclization with the help of trifluoroacetic acid to produce this compound. The overall yield of the synthesis process is around 20%.
Wissenschaftliche Forschungsanwendungen
1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. In addition, this compound has been shown to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis. Therefore, this compound has the potential to be used as an anti-cancer drug.
Eigenschaften
Molekularformel |
C17H13Cl2NO2 |
|---|---|
Molekulargewicht |
334.2 g/mol |
IUPAC-Name |
(3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)indol-2-one |
InChI |
InChI=1S/C17H13Cl2NO2/c1-2-22-10-12-11-6-3-4-9-15(11)20(17(12)21)16-13(18)7-5-8-14(16)19/h3-10H,2H2,1H3/b12-10- |
InChI-Schlüssel |
MEFHIPKZNCNRMU-BENRWUELSA-N |
Isomerische SMILES |
CCO/C=C\1/C2=CC=CC=C2N(C1=O)C3=C(C=CC=C3Cl)Cl |
SMILES |
CCOC=C1C2=CC=CC=C2N(C1=O)C3=C(C=CC=C3Cl)Cl |
Kanonische SMILES |
CCOC=C1C2=CC=CC=C2N(C1=O)C3=C(C=CC=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B273540.png)
![Ethyl 6-bromo-8-(sec-butylamino)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B273541.png)
![2-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B273542.png)
![2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B273544.png)
![N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B273553.png)

![2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B273556.png)
![2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one](/img/structure/B273559.png)


![2-[4-(2-hydroxyethyl)-1-piperazinyl]-N-isopropylnicotinamide](/img/structure/B273574.png)


![1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone](/img/structure/B273583.png)